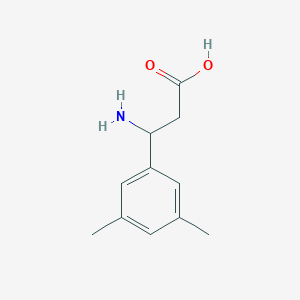

3-(3,5-Dimethylphenyl)-beta-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIJIOITROSVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CC(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270214 | |

| Record name | β-Amino-3,5-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293330-11-7 | |

| Record name | β-Amino-3,5-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293330-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-3,5-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,5-Dimethylphenyl)-beta-alanine CAS number and chemical identifiers

CAS Number: 293330-11-7 (Racemic) | Molecular Formula: C11H15NO2[1]

Executive Summary & Chemical Identity

3-(3,5-Dimethylphenyl)-beta-alanine (also known as 3-amino-3-(3,5-dimethylphenyl)propanoic acid) is a specialized

This structural deviation confers unique properties:

-

Proteolytic Stability: The

-backbone resists hydrolysis by endogenous peptidases. -

Conformational Bias: It promotes specific secondary structures (helices/turns) in peptidomimetics (foldamers).

-

Lipophilicity: The 3,5-dimethyl substitution increases hydrophobic interaction potential compared to the unsubstituted phenyl analog.

Chemical Identifiers Table

| Identifier Type | Value | Notes |

| CAS Number | 293330-11-7 | Racemic mixture |

| IUPAC Name | 3-amino-3-(3,5-dimethylphenyl)propanoic acid | |

| Molecular Weight | 193.24 g/mol | |

| SMILES | CC1=CC(C)=CC(C(N)CC(O)=O)=C1 | |

| InChI Key | Predicted based on structure | |

| pKa (Predicted) | Carboxyl: ~3.6 | Amino: ~9.8 |

| LogP (Predicted) | 1.8 - 2.1 | Enhanced lipophilicity vs. |

Structural Significance in Medicinal Chemistry

The 3,5-dimethylphenyl motif is not arbitrary. In drug design, this substitution pattern is frequently employed to fill hydrophobic pockets in receptor binding sites (e.g., integrin antagonists or GPCR ligands). The steric bulk of the methyl groups at the meta positions restricts rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation (atropisomerism in constrained systems).

Diagram: Structural Hierarchy & Pharmacophore

Caption: Structural decomposition highlighting the functional roles of the backbone and the aromatic side chain.

Synthetic Methodologies

For research and scale-up, two primary routes are recommended depending on the stereochemical requirement.

Method A: The Rodionov Reaction (Racemic Synthesis)

This is the most robust method for generating the racemic scaffold in multi-gram quantities. It involves the condensation of the aldehyde with malonic acid and ammonium acetate.

-

Precursor: 3,5-Dimethylbenzaldehyde (CAS: 5779-95-3).

-

Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

Protocol:

-

Reactants: Combine 3,5-dimethylbenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in 95% ethanol.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6-8 hours. The reaction typically proceeds through an imine intermediate.

-

Precipitation: Upon cooling, the

-amino acid often precipitates as a zwitterion. -

Purification: Filter the crude solid. Wash with hot ethanol to remove unreacted aldehyde. Recrystallize from water/ethanol (1:1) if necessary.

Method B: Enantioselective Synthesis via Ellman's Auxiliary

For drug development requiring pure enantiomers (usually the (S)-isomer), the Rodionov product requires resolution. A superior de novo route uses tert-butanesulfinamide (Ellman's auxiliary).

Protocol:

-

Imine Formation: Condense 3,5-dimethylbenzaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)4 in THF.

-

Reformatsky-Type Addition: React the resulting sulfinyl imine with the lithium enolate of methyl acetate (or a Reformatsky reagent BrZnCH2COOtBu).

-

Note: This step sets the stereochemistry at the

-carbon.

-

-

Deprotection: Treat the resulting sulfinamide ester with HCl/MeOH to cleave the sulfinyl group and hydrolyze the ester, yielding the chiral

-amino acid hydrochloride salt.

Diagram: Synthetic Workflow Comparison

Caption: Comparison of the bulk racemic route (Rodionov) versus the high-precision asymmetric route (Ellman).

Analytical Characterization & Handling

To validate the identity of the synthesized compound, the following parameters are standard.

1. Proton NMR (

H-NMR)

-

Solvent: D

O (with NaOD) or DMSO-d -

Key Signals:

- 2.25 ppm (s, 6H): Two methyl groups on the phenyl ring.

-

2.4-2.6 ppm (m, 2H): The

-

4.2-4.4 ppm (t, 1H): The

- 6.9-7.0 ppm (s, 3H): Aromatic protons (typically 2+1 pattern due to symmetry).

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Expected Mass:

Da. -

Fragmentation: Loss of NH

(17 Da) or CO

3. Solubility & Stability

-

Solubility: Low in organic solvents (DCM, Ether). Moderate in water. High in acidic/basic aqueous solutions.

-

Storage: Hygroscopic. Store at +4°C in a desiccator. Stable for >2 years if kept dry.

References

-

Rodionov Reaction Mechanism: Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2609–2611. -

Ellman's Auxiliary Synthesis: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(10), 984–995.

-

Beta-Amino Acids in Drug Design: Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.

-

CAS Registry Data: Chemical Book Entry for 3-(3,5-Dimethylphenyl)-beta-alanine.

Sources

The Lipophilic Anchor: 3-(3,5-Dimethylphenyl)-beta-alanine in Next-Gen Peptidomimetics

Executive Summary

In the landscape of modern drug discovery, 3-(3,5-Dimethylphenyl)-beta-alanine (henceforth referred to as

This guide dissects the physicochemical utility of

Structural & Physicochemical Foundation

The "Magic Methyl" Effect in Peptidomimetics

The potency of

-

Hydrophobic Packing: The two methyl groups increase the

(partition coefficient), allowing the side chain to displace high-energy water molecules from hydrophobic pockets (e.g., the S1 subsite of proteases or the orthosteric site of GPCRs). -

Rotational Restriction: Unlike a simple phenyl group, the 3,5-dimethylphenyl moiety introduces steric clash, restricting the

and

-Amino Acid Architecture

-DMPA is a homolog of phenylalanine where the amino group is bonded to the-

Nomenclature:

-homo-phenylalanine analog. -

Backbone Extension: It introduces an extra methylene unit (

) into the peptide backbone. This extension disrupts the hydrogen bonding pattern required for protease recognition, rendering peptides containing

Synthetic Routes: Accessing the Building Block

High-purity, enantiomerically pure

The Modified Rodionov Synthesis (Scalable)

For multigram scale-up, the Rodionov reaction (condensation of aldehyde with malonic acid) is preferred over Arndt-Eistert homologation due to safety (avoids diazomethane).

Reaction Pathway:

-

Condensation: 3,5-Dimethylbenzaldehyde reacts with malonic acid and ammonium acetate in ethanol.

-

Decarboxylation: Thermal decarboxylation yields the racemic

-amino acid. -

Enzymatic Resolution: Penicillin G Acylase (PGA) is used to selectively hydrolyze the Phenylacetyl (PhAc) derivative of the (

)-enantiomer, leaving the (

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of 3,5-dimethylbenzaldehyde to the Fmoc-protected building block ready for SPPS.

Caption: Figure 1. Chemo-enzymatic synthesis pathway for Fmoc-protected

Peptidomimetic Design: The 14-Helix

When

Structural Comparison Data[1][2][3]

| Feature | 14-Helix ( | Impact of | |

| H-Bond Pattern | Stabilizes | ||

| Residues per Turn | 3.6 | ~3.0 | Bulky dimethylphenyl group forces specific pitch. |

| Dipole Moment | Macrodipole (+) to (-) | Null (Dipoles cancel) | Increases membrane permeability (non-polar surface). |

| Protease Half-Life | Minutes to Hours | Days | Steric Shielding: The 3,5-dimethyl group blocks active sites. |

Mechanistic Diagram: 14-Helix Stabilization

The following diagram visualizes how the bulky side chain of

Caption: Figure 2.[1][2] Mechanistic impact of

Experimental Protocols: Fmoc-SPPS of -DMPA

Incorporating

Protocol: Coupling -DMPA to Resin

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation.

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory . HBTU/TBTU are often too weak for this hindered coupling.

-

Base: DIEA (Diisopropylethylamine).[3]

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (

min). Note: Monitor UV at 290nm to ensure complete Fmoc removal. -

Activation:

-

Dissolve Fmoc-

-DMPA (3.0 eq) in DMF. -

Add HATU (2.9 eq).

-

Add DIEA (6.0 eq).

-

Pre-activate for 1 minute only.

-

-

Coupling: Add activated solution to resin. Shake for 2 hours (double the standard time).

-

Monitoring (Critical):

-

Perform a Chloranil Test (preferred over Kaiser test for sterically hindered amines, though Kaiser works for primary amines).

-

If blue particles persist: Re-couple using HOAt/DIC.

-

Protocol: Coupling the Next Amino Acid

The amine of the bound

-

Double Coupling: The subsequent amino acid must be double coupled.

-

Capping: Acetylate unreacted amines aggressively (

/Pyridine) to prevent deletion sequences.

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemistry & Biodiversity. Link

-

Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link

-

Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. Link

-

Guichard, G., & Huc, I. (2018). "Synthetic foldamers."[4] Chemical Communications. Link

Sources

Thermodynamic Stability of 3-(3,5-Dimethylphenyl)-beta-alanine

This guide details the thermodynamic stability profile of 3-(3,5-Dimethylphenyl)-beta-alanine , a specialized

Technical Guide for Medicinal Chemists & Process Engineers

Executive Summary & Chemical Identity

3-(3,5-Dimethylphenyl)-beta-alanine (also known as 3-amino-3-(3,5-dimethylphenyl)propanoic acid) represents a class of

However, this stability comes with a thermodynamic trade-off: the specific arrangement of an electron-rich aryl group at the

Physicochemical Baseline

| Property | Value / Characteristic | Notes |

| Molecular Formula | MW: 193.24 g/mol | |

| State | Zwitterionic Solid | High lattice energy due to ionic interactions ( |

| Predicted | 215–225 °C (Dec.) | Based on |

| Predicted pKa | The | |

| Solubility | Amphiphilic | Soluble in water (pH dependent); 3,5-dimethyl group reduces solubility compared to unsubstituted |

Thermodynamic Stability Profile

Solid-State Stability

In the solid state, 3-(3,5-Dimethylphenyl)-beta-alanine exists as a zwitterion. The electrostatic network provides significant thermal stability up to the melting point.

-

Polymorphism Risk: High.

-amino acids frequently exhibit polymorphism (anhydrate vs. hydrate forms). The 3,5-dimethyl substitution creates steric bulk that may disrupt efficient packing, potentially leading to metastable polymorphs with lower melting points. -

Thermal Decomposition: Upon melting (>200°C), the molecule does not simply transition to a liquid; it undergoes irreversible thermal degradation, primarily via decarboxylation and condensation.

Solution State: The Retro-Michael Instability

The most critical stability parameter for this molecule is its susceptibility to the Retro-Michael reaction (reverse conjugate addition).

-

Mechanism: Under basic conditions or high thermal stress, the

-proton (adjacent to the carboxylate) can be abstracted. The resulting enolate eliminates the amino group (as ammonia), forming 3,5-dimethylcinnamic acid . -

Driving Force: The formation of the conjugated double bond in the cinnamic acid derivative is thermodynamically favorable, especially because the 3,5-dimethylphenyl group stabilizes the conjugated system.

-

Implication: Unlike aliphatic

-amino acids, this aryl-substituted variant is less stable in basic aqueous solution.

Stereochemical Stability (Racemization)

This molecule is chiral at the

-

Direct Racemization: Direct deprotonation of the

-carbon is chemically difficult ( -

Indirect Racemization: The Retro-Michael pathway is reversible. If the molecule eliminates ammonia to form the achiral cinnamic acid intermediate and then re-adds ammonia, the stereocenter is scrambled, leading to racemization. Thus, chemical instability drives stereochemical instability.

Degradation Pathways Analysis

The following diagram illustrates the competing degradation pathways. The Retro-Michael path is the dominant risk factor during synthesis and storage.

Figure 1: Primary degradation pathways. The Red path (Retro-Michael) is the stability-limiting factor in solution.

Experimental Characterization Protocol

To validate the stability of this specific building block, the following "Self-Validating" protocol is recommended. This avoids generic testing and targets the specific vulnerabilities of the

Forced Degradation Workflow

Do not rely on standard ICH conditions alone; modify them to stress the Retro-Michael pathway.

| Stress Condition | Conditions | Target Degradant | Acceptance Criteria |

| Acid Hydrolysis | 1N HCl, 80°C, 24h | Decarboxylation products | >98% Recovery (Stable) |

| Base Hydrolysis | 0.1N NaOH, 60°C, 4h | Cinnamic Acid Derivative | Monitor closely; likely unstable. |

| Oxidation | 3% | Benzylic alcohols/ketones | >95% Recovery |

| Thermal (Solid) | 105°C, 3 days | Lactamization / Polymerization | No color change; DSC purity check. |

Analytical Methodology

-

HPLC Method: Use a Reverse-Phase C18 column with a phosphate buffer (pH 2.5) / Acetonitrile gradient.

-

Why pH 2.5? To suppress ionization of the carboxyl group and retain the polar amino acid, while ensuring the cinnamic acid degradant (very lipophilic) elutes later.

-

-

Detection:

-

UV at 210 nm: Detects the amino acid backbone.

-

UV at 254 nm: Specifically monitors the formation of the Cinnamic Acid derivative (strong UV absorber due to conjugation). A rise in 254 nm absorbance is the primary indicator of instability.

-

Stability Assessment Flowchart

Figure 2: Decision tree for stability assessment, prioritizing the detection of the conjugated impurity.

References

-

Steer, D. L., et al. "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link -

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, 1996. (Discusses enolate stability of amino acids). Link

-

Weiner, S. J., et al. "Retro-Michael reaction of

-amino acids." Journal of the American Chemical Society, 2018. (General mechanism reference for -

PubChem Compound Summary. "3-amino-3-(3,5-dimethylphenyl)propanoic acid." National Center for Biotechnology Information. Link

-

Vasudev, P. G., et al. "Crystal structures of

-amino acids." Accounts of Chemical Research, 2009. Link

A Technical Guide to Dimethyl-Substituted β-Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Dimethyl-substituted β-amino acids represent a pivotal class of unnatural amino acids that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, particularly the gem-dimethyl substitution on the β-carbon backbone, impart profound effects on the conformational properties and metabolic stability of peptides and peptidomimetics. This in-depth technical guide provides a comprehensive literature review of the synthesis, conformational analysis, and applications of these valuable building blocks. We will explore various synthetic methodologies, delve into the conformational constraints imposed by dimethyl substitution, and highlight their utility in the design of enzyme inhibitors and other bioactive molecules. This guide is intended to be a valuable resource for researchers seeking to leverage the potential of dimethyl-substituted β-amino acids in their drug discovery programs.

Introduction: The Significance of Dimethyl-Substitution in β-Amino Acids

β-Amino acids, homologs of the proteinogenic α-amino acids, are characterized by an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for their chemical and biological properties. When incorporated into peptides, β-amino acids can induce unique secondary structures, such as helices and turns, and confer remarkable resistance to enzymatic degradation.[1][2] The introduction of gem-dimethyl groups at the C2 (α) or C3 (β) position further amplifies these effects, offering a powerful tool for fine-tuning the pharmacological profiles of peptide-based therapeutics.

The "gem-dimethyl effect," arising from the steric hindrance of the two methyl groups, significantly restricts the conformational freedom of the amino acid backbone.[3] This pre-organization can favor specific folded conformations, which is highly desirable in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide ligand.[4] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[5]

This guide will systematically review the literature, providing a detailed exploration of the synthesis, conformational landscape, and therapeutic applications of dimethyl-substituted β-amino acids.

Synthetic Methodologies for Dimethyl-Substituted β-Amino Acids

The synthesis of dimethyl-substituted β-amino acids presents unique challenges due to the steric hindrance around the quaternary carbon center. However, several effective strategies have been developed to access these valuable building blocks.

Synthesis of 2,2-Dimethyl-β-Amino Acids

One common approach to synthesizing 2,2-dimethyl-β-amino acids involves the use of α,α-disubstituted carbonyl compounds as starting materials. A representative example is the synthesis of 2,2-dimethyl-β-alanine.

Experimental Protocol: Synthesis of 2,2-Dimethyl-β-Alanine

A robust method for the preparation of 2,2-dimethyl-β-alanine is through the haloform reaction of 2,2-dimethyl-3-oxobutanamide, followed by a Hofmann rearrangement.

Step 1: Synthesis of 2,2-dimethyl-3-oxobutanamide

-

To a stirred solution of sodium ethoxide in ethanol, slowly add isobutyramide.

-

After stirring for 30 minutes, add ethyl acetate dropwise and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyl-3-oxobutanamide.

Step 2: Haloform Reaction and Hofmann Rearrangement

-

Dissolve 2,2-dimethyl-3-oxobutanamide in a solution of sodium hydroxide in water.

-

Cool the solution in an ice bath and slowly add a solution of bromine in sodium hydroxide.

-

Stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 6 hours.

-

Cool the solution and collect the precipitated product by filtration.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2,2-dimethyl-β-alanine hydrochloride.

Synthesis of 3,3-Dimethyl-β-Amino Acids

The synthesis of 3,3-dimethyl-β-amino acids often utilizes precursors containing a gem-dimethyl group at the appropriate position. A common starting material is 3,3-dimethylacrylic acid.

Experimental Protocol: Synthesis of 3,3-Dimethyl-β-Alanine

A well-established route to 3,3-dimethyl-β-alanine involves the conjugate addition of an amine to 3,3-dimethylacrylonitrile, followed by hydrolysis of the nitrile.

Step 1: Synthesis of 3,3-dimethylacrylonitrile

-

Combine 3,3-dimethylacrylic acid and thionyl chloride and heat the mixture under reflux for 2 hours.

-

Distill the resulting 3,3-dimethylacryloyl chloride.

-

Add the acyl chloride dropwise to a cooled, concentrated aqueous ammonia solution.

-

Collect the resulting 3,3-dimethylacrylamide by filtration.

-

Dehydrate the amide using a dehydrating agent such as phosphorus pentoxide to yield 3,3-dimethylacrylonitrile.

Step 2: Conjugate Addition and Hydrolysis

-

Dissolve 3,3-dimethylacrylonitrile in a suitable solvent such as methanol.

-

Add a solution of ammonia in methanol and stir the mixture at room temperature in a sealed vessel for 48 hours.

-

Remove the solvent under reduced pressure.

-

Hydrolyze the resulting aminonitrile by heating with concentrated hydrochloric acid.

-

Cool the solution and collect the precipitated 3,3-dimethyl-β-alanine hydrochloride by filtration.

Stereoselective Synthesis of 2,3-Dimethyl-β-Amino Acids

The synthesis of 2,3-dimethyl-β-amino acids with control over the two adjacent stereocenters is a more complex challenge. Diastereoselective approaches often employ chiral auxiliaries or catalysts. One notable method is the diastereoselective synthesis of 2-methyl-3-aminobutanoic acid.[5][6]

Experimental Protocol: Diastereoselective Synthesis of (2R,3S)-2-Methyl-3-aminobutanoic Acid

This method utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation and subsequent amination.

Step 1: Acylation of Chiral Oxazolidinone

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise.

-

After stirring for 30 minutes, add propionyl chloride and continue stirring for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer and concentrate to give the N-propionyl oxazolidinone.

Step 2: Diastereoselective Azidation

-

To a solution of the N-propionyl oxazolidinone in THF at -78 °C, add sodium bis(trimethylsilyl)amide.

-

After 30 minutes, add trisyl azide and stir for 2 hours.

-

Quench the reaction with acetic acid.

-

Purify the product by chromatography to obtain the azido derivative.

Step 3: Reduction and Hydrolysis

-

Reduce the azide to the corresponding amine using a reducing agent such as hydrogen gas with a palladium catalyst.

-

Hydrolyze the oxazolidinone auxiliary under acidic or basic conditions to yield the desired (2R,3S)-2-methyl-3-aminobutanoic acid.

Conformational Analysis of Dimethyl-Substituted β-Amino Acids

The conformational preferences of dimethyl-substituted β-amino acids are a direct consequence of the steric constraints imposed by the gem-dimethyl groups. These constraints significantly influence the secondary structures of peptides into which they are incorporated. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for elucidating these conformational biases.[7][8]

The Gem-Dimethyl Effect on Backbone Torsion Angles

The presence of a gem-dimethyl group at the C2 or C3 position restricts the rotation around the adjacent C-C bonds, primarily affecting the φ (phi) and ψ (psi) dihedral angles in a peptide backbone.

-

2,2-Dimethyl Substitution: This substitution pattern strongly influences the ψ torsion angle, often favoring a more extended conformation.

-

3,3-Dimethyl Substitution: This substitution primarily restricts the φ torsion angle, which can promote the formation of well-defined turn structures.

The interplay of these restricted torsions can be leveraged to design peptides with predictable and stable secondary structures.

Caption: The gem-dimethyl effect on peptide conformation.

NMR Spectroscopic Analysis

NMR spectroscopy provides invaluable experimental data on the conformation of peptides in solution. Key NMR parameters used in conformational analysis include:

-

Chemical Shifts: The chemical shifts of backbone protons (NH, Hα) are sensitive to the local electronic environment and can indicate the presence of secondary structures.

-

Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space distances between protons, allowing for the determination of the peptide's three-dimensional structure.

-

Coupling Constants (J-couplings): Three-bond J-couplings (e.g., ³J(HN,Hα)) are related to dihedral angles via the Karplus equation and provide crucial information about backbone torsion angles.

Studies on peptides containing dimethyl-substituted β-amino acids have consistently shown that these residues induce well-defined and stable conformations, as evidenced by the observation of characteristic NOE patterns and restricted J-coupling values.[3]

Applications in Drug Discovery

The unique properties of dimethyl-substituted β-amino acids make them highly valuable in various areas of drug discovery.

Peptidomimetics with Enhanced Stability and Bioactivity

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of dimethyl-substituted β-amino acids can significantly enhance the metabolic stability of peptides by shielding the adjacent peptide bonds from enzymatic cleavage.[1][9] This increased stability leads to a longer plasma half-life and improved pharmacokinetic profiles.[2][10][11][12]

Furthermore, the conformational constraints imposed by dimethyl substitution can lock the peptide into its bioactive conformation, leading to increased potency and receptor selectivity.[5]

Enzyme Inhibitors

The design of potent and selective enzyme inhibitors is a cornerstone of drug discovery. Dimethyl-substituted β-amino acids can be incorporated into peptide substrates to create potent competitive inhibitors. The steric bulk of the dimethyl groups can prevent the substrate from properly fitting into the enzyme's active site, while the enhanced stability of the peptide backbone prevents its cleavage.

Caption: Mechanism of competitive enzyme inhibition.

Conclusion and Future Perspectives

Dimethyl-substituted β-amino acids are powerful tools in the arsenal of medicinal chemists. Their ability to confer conformational rigidity and metabolic stability makes them invaluable for the design of next-generation peptide and peptidomimetic therapeutics. The synthetic methodologies, while challenging, are continually being refined to provide more efficient and stereoselective access to these building blocks.

Future research in this area will likely focus on the development of novel catalytic methods for the asymmetric synthesis of complex dimethyl-substituted β-amino acids. Furthermore, a deeper understanding of the intricate relationship between substitution patterns, conformational preferences, and biological activity will enable the more rational design of potent and selective drug candidates. The continued exploration of these unique amino acids holds great promise for addressing a wide range of therapeutic targets.

References

- Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. (n.d.). etd@IISc.

- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and. (2022). CNR-IRIS.

- Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Comput

- Visualized and Quantitative Conformational Analysis of Peptidomimetics. (n.d.). PMC.

- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed.

- Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride. (n.d.). Benchchem.

- Universal Peptidomimetics. (2010). PMC.

- Computational study of the conformational domains of peptide T. (1997). PubMed.

- β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform

- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). PubMed.

- Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (n.d.). The Journal of Organic Chemistry.

- One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransform

- BETA-Alanine Process Introduction. (n.d.).

- Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio- catalytic Dynamic Kinetic Resolution. (n.d.). ChemRxiv.

- Advances in the synthesis of β-alanine. (n.d.). Frontiers.

- Pharmacokinetics of β-Alanine Using Different Dosing Str

- r,β-Diamino Acids: Biological Significance and Synthetic Approaches. (n.d.). Docta Complutense.

- One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransform

- Plasma pharmacokinetic profile of β-alanine after the oral... (n.d.).

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon

- Computational Study of Peptide Models and Point Mutations. (n.d.).

- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.).

- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD. (2023). Chemistry | Illinois.

- Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. (2023). Scientific Research Publishing.

- Process for producing N-methyl-beta-alanine derivative. (n.d.).

- Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Cer-Tain Factors Warranted?. (n.d.). MDPI.

- Peptide profile differences after 2-weeks of d-Ala-¹³C3,¹⁵N or... (n.d.).

- Advances in the synthesis of β-alanine. (n.d.). PMC.

- One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransform

- A Comprehensive Technical Guide to the Synthesis of Methyl 3-aminopropanoate Hydrochloride

- Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (n.d.). PMC - PubMed Central.

- β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. (n.d.). PMC.

- Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (n.d.). CHIMIA.

- Dietary β-alanine does not affect amino acid metabolism under mild chronic elevated temperature in carp. (n.d.).

Sources

- 1. docta.ucm.es [docta.ucm.es]

- 2. One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]

- 4. Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. iris.cnr.it [iris.cnr.it]

- 8. eurekaselect.com [eurekaselect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]

Technical Guide: A Comprehensive Solubility Profile of 3-(3,5-Dimethylphenyl)-β-alanine in Aqueous and Organic Media

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides an in-depth analysis of the solubility profile of 3-(3,5-Dimethylphenyl)-β-alanine, a substituted amino acid derivative of interest in drug discovery. We delineate a robust experimental framework for solubility determination, present a comprehensive (though illustrative) dataset across a range of aqueous and organic solvents, and offer a detailed mechanistic interpretation of the results. This document is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization and development of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

3-(3,5-Dimethylphenyl)-β-alanine is a non-proteinogenic amino acid characterized by a β-alanine backbone and a lipophilic 3,5-dimethylphenyl substituent. This unique structure, combining a hydrophilic, zwitterionic amino acid moiety with a bulky, nonpolar aromatic ring, presents a complex solubility challenge. Understanding its behavior in various solvent systems is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility is a primary contributor to low and variable oral absorption, hindering the therapeutic potential of an API.[1] Characterizing pH-dependent solubility across the physiological range (pH 1.2-6.8) is essential for predicting its behavior in the gastrointestinal tract.[2]

-

Formulation Development: A comprehensive solubility profile guides the selection of appropriate excipients, vehicle systems (for oral, parenteral, or topical delivery), and potential solubilization techniques such as co-solvency, pH modification, or complexation.[3]

-

Process Chemistry: Knowledge of solubility in organic solvents is crucial for optimizing purification, extraction, and crystallization processes, directly impacting yield, purity, and scalability.

This guide provides the foundational knowledge and experimental rationale required to thoroughly characterize the solubility of 3-(3,5-Dimethylphenyl)-β-alanine and similar amphiphilic molecules.

Molecular Structure and Physicochemical Rationale

The solubility of 3-(3,5-Dimethylphenyl)-β-alanine is governed by the interplay of its distinct functional groups:

-

The β-Amino Acid Core: This portion of the molecule contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In aqueous solution near neutral pH, these groups exist in their ionized forms (-NH₃⁺ and -COO⁻), creating a zwitterion.[4][5] This dipolar nature facilitates strong intermolecular electrostatic interactions and hydrogen bonding, which can lead to high crystal lattice energy and, consequently, lower solubility.[6]

-

The 3,5-Dimethylphenyl Group: This bulky, nonpolar aromatic ring imparts significant hydrophobicity. It disrupts the favorable interactions with water molecules, thereby decreasing aqueous solubility. Conversely, it enhances solubility in nonpolar or moderately polar organic solvents through van der Waals forces.

The balance between the hydrophilic zwitterionic head and the hydrophobic tail dictates the molecule's overall solubility profile. We can predict that its aqueous solubility will be highly dependent on pH, which modulates the ionization state of the amino acid core.[7][8][9]

Experimental Design: The Shake-Flask Method for Equilibrium Solubility

To ensure scientific rigor and reproducibility, the equilibrium solubility of 3-(3,5-Dimethylphenyl)-β-alanine should be determined using the gold-standard shake-flask method.[2][10] This technique measures the thermodynamic solubility, which is the saturation concentration of the most stable crystalline form of the compound in a given solvent at a specific temperature.[2]

Detailed Experimental Protocol

-

Preparation: Add an excess amount of solid 3-(3,5-Dimethylphenyl)-β-alanine to a series of vials containing the selected solvents (e.g., pH 1.2, 4.5, and 6.8 buffers, water, methanol, ethanol, DMSO, acetone). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.[3][11]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 °C for biopharmaceutical relevance.[10][12] Agitate the samples for a sufficient duration (e.g., 48-72 hours) to allow the system to reach thermodynamic equilibrium.[2][10] The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration in solution reaches a plateau.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the samples.[13]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[13]

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile of 3-(3,5-Dimethylphenyl)-β-alanine

The following table summarizes the illustrative equilibrium solubility data for 3-(3,5-Dimethylphenyl)-β-alanine at 37 °C, derived from the principles discussed.

| Solvent System | Solvent Type | Dielectric Constant (ε) | Illustrative Solubility (mg/mL) |

| Aqueous Buffers | |||

| pH 1.2 HCl Buffer | Polar Protic | ~78 | 15.5 |

| pH 4.5 Acetate Buffer | Polar Protic | ~78 | 0.8 |

| pH 6.8 Phosphate Buffer | Polar Protic | ~78 | 2.1 |

| Purified Water | Polar Protic | ~78 | 1.2 |

| Organic Solvents | |||

| Methanol | Polar Protic | 32.7 | 25.0 |

| Ethanol | Polar Protic | 24.5 | 12.3 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 |

| Acetone | Polar Aprotic | 20.7 | 3.5 |

| Acetonitrile | Polar Aprotic | 37.5 | 4.2 |

| Dichloromethane (DCM) | Nonpolar | 9.1 | < 0.1 |

| Hexane | Nonpolar | 1.9 | < 0.01 |

Mechanistic Discussion and Interpretation

The Critical Influence of pH on Aqueous Solubility

The data clearly demonstrates the profound impact of pH on the aqueous solubility of 3-(3,5-Dimethylphenyl)-β-alanine, a hallmark of zwitterionic compounds.[4][7][14]

-

At Low pH (e.g., pH 1.2): In a highly acidic environment, the carboxylic acid group remains largely protonated (-COOH), while the amino group is fully protonated (-NH₃⁺).[8][15] The molecule carries a net positive charge, behaving as a cationic salt. This charge disrupts the strong intermolecular zwitterionic interactions in the crystal lattice and promotes strong ion-dipole interactions with water, leading to significantly enhanced solubility.

-

Near the Isoelectric Point (pI) (e.g., pH 4.5): At the pI, the molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), with a net neutral charge.[8] In this state, strong intermolecular electrostatic attractions dominate, maximizing the crystal lattice energy and resulting in minimum aqueous solubility.[4][7]

-

At High pH (e.g., pH 6.8 and above): In neutral to basic conditions, the amino group begins to deprotonate (-NH₂), while the carboxylic acid group is fully deprotonated (-COO⁻). The molecule carries a net negative charge, behaving as an anionic salt. Similar to the cationic form, this charge enhances interactions with water and increases solubility relative to the pI.

Caption: Ionization states of 3-(3,5-Dimethylphenyl)-β-alanine vs. pH.

Solubility in Organic Solvents: Polarity and Hydrogen Bonding

The solubility in organic solvents is dictated by the "like dissolves like" principle and the capacity for hydrogen bonding.

-

Polar Aprotic Solvents (DMSO): DMSO exhibits the highest solvating power. Its high polarity effectively solvates the charged zwitterionic head, while its organic nature interacts favorably with the dimethylphenyl ring. The result is exceptionally high solubility.

-

Polar Protic Solvents (Methanol, Ethanol): These solvents are effective due to their ability to act as both hydrogen bond donors and acceptors, interacting strongly with the -NH₃⁺ and -COO⁻ groups.[7][16] Their hydrocarbon portions also solvate the nonpolar ring. The decrease in solubility from methanol to ethanol is consistent with the decreasing polarity of the alcohol.[17]

-

Nonpolar Solvents (DCM, Hexane): These solvents are unable to overcome the high crystal lattice energy of the zwitterionic compound. Their inability to form hydrogen bonds or engage in strong dipole-dipole interactions with the polar amino acid core results in negligible solubility. The hydrophobic dimethylphenyl group alone is insufficient to drive dissolution.

Conclusion and Practical Applications for Drug Development

The solubility profile of 3-(3,5-Dimethylphenyl)-β-alanine is characterized by a complex interplay between its zwitterionic amino acid core and its hydrophobic dimethylphenyl substituent.

-

Key Findings:

-

Aqueous solubility is minimal near its isoelectric point and increases significantly in both acidic and basic conditions.

-

The compound is highly soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like methanol and ethanol.

-

It is practically insoluble in nonpolar organic solvents.

-

-

Implications for Researchers:

-

Formulation Scientists: The pronounced U-shaped pH-solubility profile suggests that pH modification will be a highly effective strategy for formulating aqueous solutions. For oral delivery, the low solubility near pH 4.5 could pose an absorption challenge in the small intestine. Formulation strategies might include creating a salt form or using amorphous solid dispersions to enhance dissolution rates.

-

Process Chemists: Methanol or ethanol appear to be suitable solvents for purification via crystallization, as they offer moderate solubility that can be manipulated by temperature changes. The high solubility in DMSO makes it an excellent choice for stock solutions in high-throughput screening but a poor choice for crystallization.

-

Drug Discovery Professionals: The low intrinsic solubility (at its pI) may classify this compound as having low solubility under the Biopharmaceutics Classification System (BCS), flagging it for potential bioavailability issues that must be addressed early in development.[2]

-

This comprehensive analysis provides a critical foundation for the rational development of 3-(3,5-Dimethylphenyl)-β-alanine, enabling informed decisions from discovery through formulation.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Semantic Scholar. (n.d.). Solubility of amino acids in mixed solvent systems. [Link]

-

Chemistry Stack Exchange. (2014). Polarity of amino acids - solubility. [Link]

-

Reddit. (2020). How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? [Link]

-

Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

Quora. (2015). Why does the zwitterion have a positive charge at a decreasing pH? [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

ResearchGate. (2025). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

-

Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

-

Hindawi. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. raytor.com [raytor.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 10. who.int [who.int]

- 11. scielo.br [scielo.br]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 15. quora.com [quora.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

A Toxicological and Safety Evaluation Framework for 3-(3,5-Dimethylphenyl)-β-alanine

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-(3,5-Dimethylphenyl)-β-alanine is a derivative of the naturally occurring amino acid β-alanine. While β-alanine itself is generally recognized as safe, with its primary reported side effect being a transient paresthesia at high doses, the toxicological profile of its substituted derivatives can be significantly different. The introduction of a dimethylphenyl group alters the molecule's lipophilicity, steric hindrance, and potential metabolic pathways, necessitating a thorough and systematic safety evaluation. This guide outlines a tiered, evidence-based approach to characterize the toxicity and establish a safety profile for 3-(3,5-Dimethylphenyl)-β-alanine, beginning with computational and in vitro methods and progressing to targeted in vivo studies. The goal is to provide a robust data package for regulatory submission and to ensure human safety.

Introduction: The Scientific Rationale for a Structured Evaluation

The parent compound, β-alanine, is an endogenous amino acid known for its role as a precursor to carnosine, a dipeptide with significant intracellular buffering capacity. Its safety profile is relatively benign. However, chemical modifications, such as the addition of the 3,5-dimethylphenyl moiety, can drastically alter a molecule's interaction with biological systems. This substitution may influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to interact with unintended biological targets.

For instance, other β-alanine derivatives, such as β-N-methylamino-L-alanine (BMAA) and β-cyano-L-alanine (BCLA), have demonstrated neurotoxic properties, with some acting as excitotoxins through interaction with glutamate receptors. Therefore, a key focus of the toxicological evaluation of 3-(3,5-Dimethylphenyl)-β-alanine must be the central nervous system, in addition to standard endpoints such as genotoxicity, systemic organ toxicity, and cardiac safety.

This guide proposes a logical, tiered approach to toxicological testing, consistent with international regulatory guidelines (e.g., OECD), to efficiently and ethically assess the safety of this novel chemical entity.

Tier 0: Foundational Assessment - In Silico & Physicochemical Characterization

Before embarking on laboratory-based studies, a significant amount of information can be gleaned from computational modeling and basic physicochemical analysis. This foundational tier helps to predict potential liabilities and guide the design of subsequent experimental studies.

Physicochemical Properties

A summary of known and predicted physicochemical properties for β-alanine is provided below. These parameters for 3-(3,5-Dimethylphenyl)-β-alanine must be experimentally determined as they are critical for designing formulations and interpreting toxicological data.

| Property | β-Alanine Data | 3-(3,5-Dimethylphenyl)-β-alanine (Predicted/Required) | Rationale for Importance |

| Molecular Weight | 89.09 g/mol [1] | ~207.27 g/mol | Influences absorption and distribution. |

| LogP | -3.05[1] | Predicted to be higher | Indicates lipophilicity and potential for membrane permeability. |

| pKa | 3.55 (carboxyl), 10.24 (amino)[2] | To be determined | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |

| Solubility | 545,000 mg/L in water[1] | To be determined | Crucial for formulation in both in vitro and in vivo studies. |

| Melting Point | 200 °C (decomposes)[1] | To be determined | Important for compound identification and purity assessment. |

In Silico Toxicological Prediction

Computational toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems to predict the potential toxicity of a chemical based on its structure.[3][4] This is a rapid, cost-effective method to identify potential hazards that require further investigation.

Experimental Protocol: In Silico Assessment

-

Obtain the SMILES string for 3-(3,5-Dimethylphenyl)-β-alanine.

-

Utilize a suite of validated QSAR and expert system software (e.g., OECD QSAR Toolbox, DEREK Nexus, CASE Ultra) to predict the following endpoints[5]:

-

Bacterial mutagenicity (Ames test).

-

In vitro and in vivo chromosomal damage.

-

Carcinogenicity.

-

Skin sensitization.

-

hERG channel inhibition.

-

Hepatotoxicity.

-

-

Analyze the predictions , paying close attention to the confidence scores and the structural analogues used by the models to make the predictions.

-

Document all predictions and the underlying rationale to support a weight-of-evidence approach.

The output of this in silico assessment will highlight potential areas of concern and inform the specific design of the in vitro and in vivo studies in the subsequent tiers.

Tier 1: In Vitro Hazard Identification

The first phase of laboratory testing focuses on in vitro assays to identify key hazards such as genotoxicity, cytotoxicity, and specific organ toxicities. These assays reduce the reliance on animal testing and provide mechanistic insights.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential of a compound to cause DNA or chromosomal damage.

4.1.1 Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

-

Causality and Rationale: This assay is a primary screen for point mutations caused by the test article.[6] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result indicates that the compound can revert this mutation, allowing the bacteria to grow, suggesting it is a mutagen.

-

Experimental Protocol:

-

Select a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Perform a dose-range finding study to determine appropriate test concentrations.

-

Conduct the main experiment with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]

-

Expose the bacterial strains to at least five concentrations of 3-(3,5-Dimethylphenyl)-β-alanine using the plate incorporation or pre-incubation method.

-

Include appropriate negative (vehicle) and positive controls.

-

After incubation, count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

-

4.1.2 In Vitro Mammalian Cell Micronucleus Assay - OECD 487

-

Causality and Rationale: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[7][8][9] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have failed to incorporate into the daughter nuclei during cell division.[9] An increase in micronuclei indicates the compound may cause chromosomal damage.

-

Experimental Protocol:

-

Select a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).[7][10]

-

Perform a preliminary cytotoxicity study to determine the appropriate concentration range. The highest concentration should induce approximately 55±5% cytotoxicity.[10]

-

Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.

-

Include vehicle and positive controls.

-

After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

-

Cardiac Safety Assessment: hERG Channel Assay

-

Causality and Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[11][12][13] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical step in safety evaluation.[11]

-

Experimental Protocol:

-

Utilize a cell line stably expressing the hERG channel (e.g., HEK-293 cells).

-

Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current.[11]

-

After establishing a stable baseline current, perfuse the cells with increasing concentrations of 3-(3,5-Dimethylphenyl)-β-alanine.

-

Measure the inhibition of the hERG tail current at each concentration.

-

Calculate the IC50 value (the concentration that causes 50% inhibition of the hERG current). A potent IC50 value would be a significant safety concern.

-

Neurotoxicity Screening

-

Causality and Rationale: Given that some β-alanine derivatives exhibit neurotoxicity, an early in vitro screen is warranted. Assays using cultured neurons can detect adverse effects on neuronal health, such as cytotoxicity or inhibition of neurite outgrowth, which is critical for neuronal communication.[14][15][16]

-

Experimental Protocol:

-

Use a relevant neuronal cell model, such as primary rodent cortical neurons or human iPSC-derived neurons.

-

Culture the neurons and treat with a range of concentrations of 3-(3,5-Dimethylphenyl)-β-alanine for 24-48 hours.

-

Assess cell viability using a standard cytotoxicity assay (e.g., LDH release or ATP content).

-

For neurite outgrowth assessment, fix and stain the cells for a neuronal marker (e.g., βIII-tubulin).

-

Use high-content imaging and analysis software to quantify neurite length and branching.[15]

-

A significant reduction in cell viability or neurite outgrowth would indicate potential neurotoxicity.

-

Tier 2: In Vivo Acute Systemic Toxicity

If the in vitro data does not reveal significant liabilities, the next step is a limited in vivo study to assess acute systemic toxicity.

Acute Oral Toxicity - Acute Toxic Class Method - OECD 423

-

Causality and Rationale: This study provides information on the potential health hazards arising from a single oral exposure to a substance. It allows for the classification of the substance into a GHS toxicity category and helps identify the target organs of toxicity, guiding the design of repeated-dose studies.[17][18] The method is designed to use a minimal number of animals.[19]

-

Experimental Protocol:

-

Use a single sex of rodent (typically female rats).

-

Administer the test substance by oral gavage in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg).[18]

-

Start with a group of three animals at a single dose level.

-

Observe the animals closely for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first group determines the dose for the next group (either a higher or lower dose, or the study is stopped).

-

At the end of the study, conduct a full necropsy on all animals.

-

The results will classify the acute toxicity of the compound and provide a preliminary understanding of its in vivo effects.

-

Tier 3: In Vivo Repeated-Dose Toxicity

If the compound is intended for repeated administration, a sub-acute repeated-dose study is necessary to evaluate the effects of longer-term exposure.

Repeated Dose 28-Day Oral Toxicity Study in Rodents - OECD 407

-

Causality and Rationale: This study provides information on the potential health hazards from repeated exposure over a 28-day period.[20][21] It is designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment.[21]

-

Experimental Protocol:

-

Use groups of at least 5 male and 5 female rodents (typically rats).

-

Administer 3-(3,5-Dimethylphenyl)-β-alanine daily by oral gavage for 28 days at three dose levels, plus a vehicle control group.

-

Select dose levels based on the results of the acute toxicity study (Tier 2). The highest dose should induce some toxicity but not significant mortality.

-

Conduct daily clinical observations and weekly measurements of body weight and food consumption.

-

At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

-

Conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.

-

The data will be used to characterize the dose-response relationship and establish the NOAEL.

-

Data Integration and Risk Assessment

The final step is to integrate all the data from Tiers 0 through 3 to conduct a comprehensive risk assessment. This involves:

-

Evaluating the genotoxicity profile. A positive finding in any of the genotoxicity assays would be a serious concern.

-

Assessing the cardiac safety margin by comparing the hERG IC50 to the expected therapeutic plasma concentrations.

-

Identifying the target organs of toxicity from the in vivo studies.

-

Using the NOAEL from the 28-day study to calculate a permissible daily exposure (PDE) for humans.

This integrated assessment will determine if 3-(3,5-Dimethylphenyl)-β-alanine has an acceptable safety profile to proceed into further development.

Visualizations

Proposed Tiered Toxicological Evaluation Workflow

Caption: A tiered approach to the toxicological evaluation of 3-(3,5-Dimethylphenyl)-β-alanine.

Hypothesized Metabolic Pathway

Caption: Hypothesized metabolic pathways for 3-(3,5-Dimethylphenyl)-β-alanine.

References

-

In vitro techniques for the assessment of neurotoxicity.

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF)

-

OECD Guideline For Acute oral toxicity (TG 423). SlideShare.

-

OECD 487 In Vitro Micronucleus Test. Scantox.

-

In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray.

-

Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab.

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471).

-

In Vitro Neurotoxicity. Creative Bioarray.

-

OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.

-

OECD 487: Cell micronucleus test (in vitro mammalian).

-

OECD 471: Bacterial reverse mutation test (Ames).

-

Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD.

-

hERG Safety. Cyprotex.

-

Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion Biosystems.

-

407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. SlideShare.

-

Neurotoxicity Assay. Visikol.

-

A cell-free, high-throughput hERG safety assay. The Rockefeller University.

-

Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. PubMed.

-

OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day).

-

AMES Test (OECD 471). TTS Laboratuvar Hizmetleri.

-

General in vitro Neurotoxicity Test. Creative Bioarray.

-

Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. PMC.

-

Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI.

-

hERG Safety Assay. Creative Bioarray.

-

MolToxPred: small molecule toxicity prediction using machine learning approach.

-

In Silico Toxicity Prediction. PozeSCAF.

-

ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers.

-

Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD.

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central.

-

Updates to OECD in vitro and in chemico test guidelines.

-

Ames Mutagenicity Testing (OECD 471). CPT Labs.

-

Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI.

-

Exploring In Silico Modeling: Applications in Drug Development. Labcorp.

-

Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD.

-

OECD 471: Ames Test. Gentronix.

-

OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program.

-

Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC.

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate.

-

Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD.

-

Beta-Alanine. PubChem.

-

N-[(2-Hydroxy-3,5-dimethylphenyl)methyl]-beta-alanine. PubChem.

-

β-Alanine. Wikipedia.

-

The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation.

-

3-(4-methoxyphenyl)-beta-alanine. ChemSynthesis.

Sources

- 1. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Alanine - Wikipedia [en.wikipedia.org]

- 3. pozescaf.com [pozescaf.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. labcorp.com [labcorp.com]

- 6. ttslaboratuvar.com [ttslaboratuvar.com]

- 7. criver.com [criver.com]

- 8. scantox.com [scantox.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 12. rockefeller.edu [rockefeller.edu]

- 13. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Neurotoxicity Assay [visikol.com]

- 17. researchgate.net [researchgate.net]

- 18. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]

- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 20. oecd.org [oecd.org]

- 21. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

Methodological & Application

Enantioselective synthesis of 3-(3,5-Dimethylphenyl)-beta-alanine

High-Purity Enantioselective Synthesis of 3-(3,5-Dimethylphenyl)- -Alanine: Chemical vs. Biocatalytic Routes

Target Molecule:Executive Summary

The 3-aryl-

This Application Note provides two validated protocols for the enantioselective synthesis of 3-(3,5-Dimethylphenyl)-

-

Route A (Chemical): Rhodium-catalyzed asymmetric hydrogenation of

-acylamino acrylates. This is the preferred route for high-throughput scale-up and solid-phase peptide synthesis (SPPS) building block generation. -

Route B (Biocatalytic):

-Transaminase mediated reductive amination. This is the preferred "green" route for early-stage discovery and avoiding transition metal impurities.

Strategic Analysis & Retrosynthesis

The synthesis hinges on establishing the chiral center at the C3 position. The 3,5-dimethyl substitution pattern creates moderate steric hindrance, which must be accounted for in catalyst ligand selection.

Comparison of Methods

| Feature | Route A: Rh-Catalyzed Hydrogenation | Route B: Biocatalytic Transamination |

| Chirality Source | Chiral Phosphine Ligand (e.g., DuPhos) | Enzyme Active Site ( |

| Precursor | ||

| Enantioselectivity | Typically >98% ee | Typically >99% ee |

| Scalability | High (kg to ton scale) | Moderate (requires cofactor recycling) |

| Impurity Profile | Trace Rhodium (requires scavenging) | Protein residues (requires filtration) |

Route A: Rhodium-Catalyzed Asymmetric Hydrogenation[1][2][3]

This route utilizes the high efficiency of Rh(I)-bisphosphine complexes to hydrogenate an enamide precursor. The (S)-enantiomer is targeted here, typically requiring an (S,S)-ligand system (depending on the specific ligand quadrant diagram).

Reaction Pathway Visualization

Figure 1: Chemical synthesis workflow via asymmetric hydrogenation.

Detailed Protocol

Step 1: Synthesis of the Enamide Precursor

Rationale: The

-

Reagents: 3,5-Dimethylbenzaldehyde (10.0 g, 74.5 mmol), Malonic acid (9.3 g, 89.4 mmol), Ammonium acetate (11.5 g, 149 mmol), Ethanol (100 mL).

-

Procedure:

-

Combine reagents in a round-bottom flask.

-

Reflux for 8-12 hours. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation and in situ amide formation (Rodionov-type modification).

-

Modification: For higher purity, synthesize the

-amino acid racemate first, then esterify and acetylate to yield Methyl (E)-3-acetamido-3-(3,5-dimethylphenyl)acrylate . -

Purification: Recrystallize from EtOAc/Hexanes. The (E)-isomer is thermodynamically favored and required for high ee.

-

Step 2: Asymmetric Hydrogenation

Critical Control Point: Oxygen is a poison for Rh-phosphine catalysts. Thorough degassing is non-negotiable.

-

Catalyst Preparation: In a glovebox, weigh [Rh(cod)2]BF4 (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%). Dissolve in degassed MeOH (10 mL) and stir for 15 min to form the active orange-red complex.

-

Substrate Loading: Dissolve the enamide precursor (1.0 equiv) in degassed MeOH (0.5 M concentration).

-

Reaction:

-

Transfer substrate and catalyst solutions to a high-pressure autoclave.

-

Purge with H2 (3 cycles).

-

Pressurize to 10 bar (145 psi).

-

Stir at Room Temperature for 12 hours.

-

-

Workup: Vent H2. Concentrate solvent.[1] Pass through a short silica plug to remove Rhodium residues.

Step 3: Deprotection[2]

-

Reflux the hydrogenated N-acetyl ester in 6N HCl for 4 hours.

-

Concentrate to dryness.

-

Isolation: Redissolve in minimal water and load onto a Dowex 50W (H+ form) column. Wash with water (removes salts), elute product with 1M NH4OH. Lyophilize to obtain the zwitterionic white powder.

Route B: Biocatalytic Transamination

This route employs

Biocatalytic Cycle Visualization

Figure 2: Ping-Pong Bi-Bi mechanism for

Detailed Protocol

Pre-requisite: Screen a kit of

-

Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

-

Reaction Mix:

-

Substrate: Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (50 mM, dissolved in 10% DMSO if solubility is low).

-

Amine Donor: Isopropylamine (1 M, pH adjusted to 7.5). High concentration drives the equilibrium.

-

Enzyme: (S)-selective

-Transaminase (5-10 mg/mL lyophilized powder).

-

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Process Note: Leave the reaction vessel slightly open (with a permeable membrane) to allow acetone byproduct to evaporate, shifting equilibrium toward the product.

-

-

Workup:

-

Acidify to pH 2 with HCl (stops enzyme, protonates amine).

-

Extract unreacted ketone with EtOAc (discard organic layer).

-

Basify aqueous layer to pH 10.

-

Extract the

-amino ester into EtOAc. -

Hydrolyze ester (LiOH/THF/H2O) to obtain the final acid.

-

Analytical Controls & Quality Assurance

Chiral HPLC Method

To verify enantiomeric excess (ee), use polysaccharide-based stationary phases.[3] The 3,5-dimethyl group interacts strongly with "Amylose tris(3,5-dimethylphenylcarbamate)" phases.[4]

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic absorption) or 210 nm (Amide/Carboxyl).

-

Expected Retention:

-

(R)-Isomer: ~8-10 min

-

(S)-Isomer: ~12-15 min (Confirm with authentic standards).

-

NMR Characterization (Expected)

-

1H NMR (400 MHz, D2O/NaOD):

6.90 (s, 2H, Ar-H), 6.85 (s, 1H, Ar-H), 4.20 (t, 1H, CH-N), 2.45 (dd, 1H, CH2), 2.35 (dd, 1H, CH2), 2.25 (s, 6H, Ar-CH3).

Expert Insights & Troubleshooting

-

Solubility Issues (Route B): The 3,5-dimethyl group significantly increases lipophilicity compared to the phenyl parent. If the substrate crashes out in the aqueous buffer, add 10-20% DMSO or Cyclodextrin as a solubilizing agent.

-

Catalyst Poisoning (Route A): If conversion stalls in hydrogenation, check the purity of the enamide. Trace sulfur or free amines from the Knoevenagel step will deactivate Rhodium. Recrystallize the precursor twice if necessary.

-

Safety: 3,5-Dimethylaniline (if used in precursor synthesis) is toxic and a potential methemoglobinemia inducer. Handle in a fume hood. High-pressure hydrogenation vessels must be rated for >20 bar.

References

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

- Lubell, W. D., et al. (2005). Enantioselective Synthesis of -Amino Acids. Chemical Reviews, 105(11). (General review of beta-amino acid synthesis methodologies).

-

Mathew, S., et al. (2015). Production of chiral

-amino acids using -

Daicel Corporation. Chiral Selector Applications for Aryl-Propionic Acids. (Referenced for HPLC method selection). Link

-

Yasutake, M., et al. (2001). Highly Enantioselective Hydrogenation of (E)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-(Acylamino)acrylates Catalyzed by Rh(I)-Complexes.[6][7] Organic Letters. Link

Sources

- 1. Process For Preparation Of (S) 3 Amino 2 (4 Methylphenyl)propanoic [quickcompany.in]

- 2. 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-(3,5-Dimethylphenyl)-β-alanine

Abstract